N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of a trifluoromethyl group and a quinoline moiety in its structure contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride typically involves multiple steps, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-bromo-4-pyridinecarboxylic acid, followed by cyclization and subsequent coupling with quinoline derivatives . The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents at the chloro or trifluoromethyl positions.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic and anti-inflammatory agent.
Biology: It may be used in biological assays to study its effects on cellular processes and enzyme activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability . The quinoline moiety may interact with nucleic acids or proteins, affecting their function and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Fasentin: N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide.
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride is unique due to its combination of a trifluoromethyl group and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3N3O.ClH/c23-18-6-5-14(11-17(18)22(24,25)26)28-21(30)16-12-20(13-7-9-27-10-8-13)29-19-4-2-1-3-15(16)19;/h1-12H,(H,28,30);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQFQIBEYYGNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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